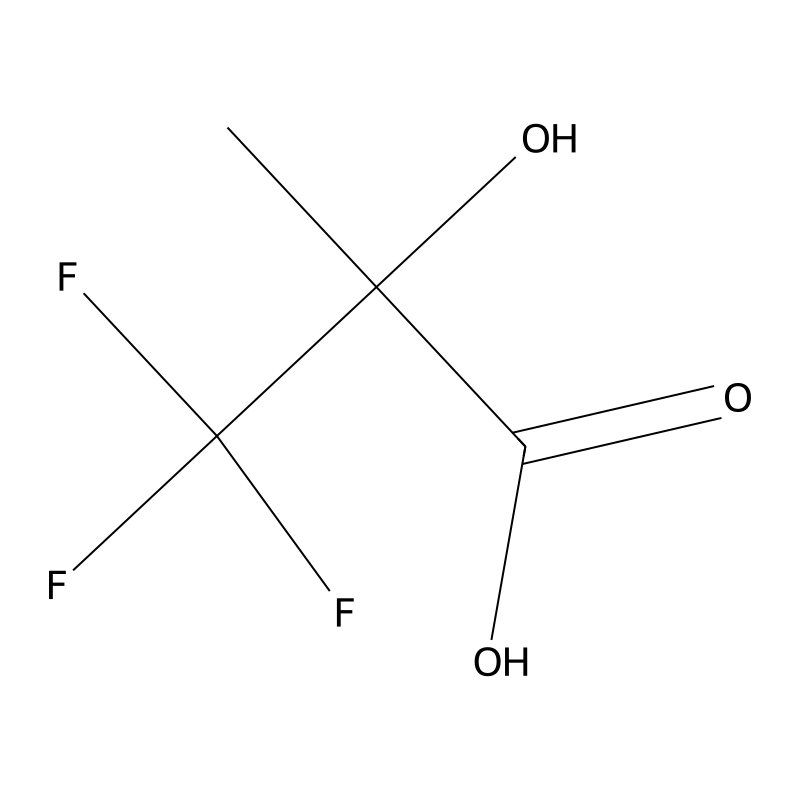

3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid, also known as trifluoromethacrylic acid (TFMPA), finds use as a versatile building block in organic synthesis. Its unique combination of functional groups, including a carboxylic acid, a tertiary alcohol, and three fluorine atoms, allows it to participate in various reactions. Researchers have employed TFMPA in the synthesis of:

- Fluorinated pharmaceuticals and agrochemicals: The incorporation of fluorine atoms into molecules can often enhance their biological properties. TFMPA serves as a valuable precursor for the synthesis of fluorinated drugs and pesticides due to the ease of introducing the trifluoromethyl group. Source: "Trifluoromethylation of Sulfonylureas: Access to Potent GLP-1 Receptor Agonists"

- Heterocycles: Heterocycles are organic compounds containing atoms other than carbon in their rings. TFMPA can be used as a starting material for the synthesis of various heterocycles, such as pyrazoles, oxazoles, and thiazoles, which are important scaffolds in drug discovery. Source: "Synthesis of Novel Trifluoromethyl-Substituted Pyrazoles and Their Antibacterial Activity"

Biomedical Research:

Studies have explored the potential of TFMPA and its derivatives in various biomedical applications. Some examples include:

- Antimicrobial activity: Certain TFMPA derivatives have exhibited promising antimicrobial properties against various bacterial and fungal strains. Source: "Synthesis and Antimicrobial Activity of Novel Trifluoromethyl-Substituted 1,3,4-Oxadiazoles":

- Anticancer properties: Initial research suggests that TFMPA derivatives may possess anticancer activity, although further investigation is needed. Source: "Trifluoromethylated Coumarins: Synthesis and Anticancer Activity Evaluation"

Material Science:

TFMPA has been explored for potential applications in material science, such as:

- Polymer synthesis: TFMPA can be incorporated into polymers to improve their properties, such as thermal stability and flame retardancy. Source: "Flame-retardant and thermally stable poly(aryl ether)s derived from trifluoromethyl-containing bisphenols"

- Electrolyte materials: TFMPA derivatives are being investigated as potential electrolytes for lithium-ion batteries due to their unique properties. Source: "Design and Synthesis of Novel Electrolytes Based on (CF3)2C=C(COOEt)2 for Lithium Ion Batteries"

3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid, also known as (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid, is an organic compound with the molecular formula and a molecular weight of approximately 158.08 g/mol. This compound features a trifluoromethyl group attached to a hydroxy-substituted propanoic acid structure. It appears as a white crystalline powder and has notable physical properties including a melting point of around 110 °C and a boiling point of approximately 247.4 °C at 760 mmHg .

The compound is classified as a carboxylic acid and is characterized by its unique trifluoromethyl group, which imparts distinct chemical reactivity and biological properties. Its density is reported to be about 1.5 g/cm³, and it is soluble in water under certain conditions .

- Esterification: Reacting with alcohols to form esters.

- Neutralization: Reacting with bases to form salts and water.

- Decarboxylation: Under specific conditions, it may lose carbon dioxide.

- Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes.

The presence of the trifluoromethyl group can influence the acidity and reactivity of the compound compared to non-fluorinated analogs.

Research indicates that 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid exhibits interesting biological activities. It has been studied for its potential as an antimicrobial agent and its effects on metabolic pathways due to its structural similarity to lactic acid derivatives. The trifluoromethyl group enhances its lipophilicity, potentially affecting its absorption and distribution in biological systems .

Additionally, compounds with similar structures have shown promise in pharmaceutical applications, suggesting that this compound may also have therapeutic potential.

The synthesis of 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid can be achieved through several methods:

- Fluorination of Hydroxy Acids: Starting from simple hydroxy acids followed by selective fluorination using reagents like sulfur tetrafluoride or other fluorinating agents.

- Chiral Synthesis: Utilizing chiral pool synthesis techniques to obtain enantiomerically pure forms of the compound.

- Functional Group Interconversion: Modifying existing carboxylic acids or alcohols through various organic reactions to introduce the trifluoromethyl group and hydroxyl functionalities.

These methods highlight the versatility of synthetic routes available for this compound.

3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid finds applications in several fields:

- Pharmaceutical Industry: As a building block for synthesizing drugs due to its unique chemical properties.

- Agricultural Chemicals: Potential use in developing agrochemicals owing to its biological activity against pests.

- Material Science: Used in the formulation of specialty polymers and coatings that require fluorinated compounds for enhanced performance.

The compound's unique properties make it valuable in research and industrial applications.

Interaction studies involving 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid focus on its behavior in biological systems and its interactions with proteins or enzymes. Preliminary studies suggest that it may interact with metabolic enzymes due to structural similarities with natural substrates like lactic acid. Further research is needed to elucidate these interactions fully and their implications for drug design or metabolic regulation .

Several compounds share structural similarities with 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid. Below is a comparison highlighting their uniqueness:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid | 24435-45-8 | 1.00 | Enantiomer with opposite chirality |

| 3,3,3-Trifluoro-2-methylpropanoic acid | 381-97-5 | 0.75 | Lacks hydroxy group |

| 3,3,3-Trifluoro-2,2-dimethylpropanoic acid | 889940-13-0 | 0.73 | Contains additional methyl groups |

| 4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid | 1163729-47-2 | 0.68 | Cyclohexane structure |

| 3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid | 1163729-49-4 | 0.68 | Cyclobutane structure |

These comparisons illustrate how the trifluoromethyl group and the hydroxy functionality contribute to the unique properties of 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid compared to its analogs.

The stereochemistry of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid plays a crucial role in its biological activity and application potential. Both enantiomers, (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid and (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid, have distinct properties and applications, necessitating the development of efficient asymmetric synthetic methodologies for their preparation.

Biocatalytic Approaches Using Microbial Redox Systems

Biocatalytic approaches utilizing microbial redox systems represent a sustainable and highly stereoselective method for the synthesis of chiral 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid. These methods typically involve the reduction of the corresponding α-ketoacid, 3,3,3-trifluoro-2-oxopropionic acid (trifluoropyruvic acid, TFPy), using enzyme-catalyzed reactions.

A groundbreaking study published in 2025 demonstrated an efficient biocatalytic system using lactate dehydrogenases (LDHs) for the asymmetric synthesis of both enantiomers of 3,3,3-trifluoro-2-hydroxypropanoic acid (TFLA). The researchers cloned genes encoding L-LDHs from animals and D/L-LDHs from lactic acid bacteria and expressed them in Escherichia coli BL21 (DE3). To achieve cofactor regeneration, they constructed a nicotinamide adenine dinucleotide regeneration system using formate dehydrogenase from Candida boidinii.

Under optimized biocatalytic conditions, the researchers identified highly active D-LmLDH from Leuconostoc mesenteroides and chicken L-LDH from Gallus that could completely convert 0.5 M TFPy to produce optically pure (S)-TFLA and (R)-TFLA with enantiomeric excess >99.5% within 6 hours, respectively. The study also employed molecular docking simulations to investigate the catalytic mechanisms of the selected D-LDH and L-LDH, revealing insights into their activity and stereoselectivity toward CF₃-containing TFPy.

| Enzyme | Substrate | Product | Reaction Time | Enantiomeric Excess |

|---|---|---|---|---|

| D-LmLDH (Leuconostoc mesenteroides) | 0.5 M TFPy | (S)-TFLA | 6 hours | >99.5% |

| L-LDH (Gallus) | 0.5 M TFPy | (R)-TFLA | 6 hours | >99.5% |

This biocatalytic approach offers several advantages, including mild reaction conditions, high stereoselectivity, and environmental sustainability, making it an attractive method for the large-scale production of enantiomerically pure 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid.

Transition Metal-Catalyzed Stereoselective Fluorination Strategies

Transition metal-catalyzed reactions have emerged as powerful tools for the stereoselective introduction of fluorine and fluorine-containing groups into organic molecules. For the synthesis of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid, nickel-catalyzed reductive cross-coupling strategies have shown promising results.

A significant advance in this field was reported in a 2022 study that developed a nickel-catalyzed reductive cross-coupling method for the enantioselective synthesis of α-trifluoromethyl ketones. Although this study focused on ketones rather than carboxylic acids, the methodology provides valuable insights for the synthesis of related trifluoromethylated compounds and could potentially be adapted for the synthesis of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid.

The researchers devised a general and modular approach to access enantioenriched α-CF₃ ketones via nickel-catalyzed reductive cross-coupling of readily available acyl chlorides and racemic α-trifluoroalkyl bromides. The reaction was catalyzed by Ni(COD)₂ with a chiral ligand and proceeded with good to high yields and good enantioselectivity.

The mechanism of this transformation likely involves the formation of a chiral nickel complex that selectively activates one enantiomer of the racemic α-trifluoroalkyl bromide, leading to an enantioconvergent process. This approach offers several advantages, including:

- The use of readily available and relatively inexpensive starting materials

- Mild reaction conditions

- Tolerance of various functional groups

- Good to high yields and good enantioselectivity

The subsequent transformation of the resulting α-trifluoromethyl ketones to 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid could be achieved through oxidation reactions, although this would require further optimization.

Additionally, other transition metal-catalyzed approaches for the stereoselective addition of CF₃ groups across unsaturated moieties have been reviewed. These methods involve various catalytic systems and reaction conditions, providing a diverse toolkit for the synthesis of trifluoromethylated compounds, which could potentially be applied to the synthesis of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid.

Enzymatic Kinetic Resolution of Racemic Precursors

Enzymatic kinetic resolution represents another powerful approach for obtaining enantiomerically pure 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid. This method involves the selective reaction of one enantiomer of a racemic mixture with an enzyme, leading to the separation of the two enantiomers.

A study has reported the preparation of both enantiomers of 3,3,3-trifluoro-2-methylpropanoic acid by a lipase-mediated kinetic resolution of the racemate. Although this study focused on 3,3,3-trifluoro-2-methylpropanoic acid (without the hydroxy group), the methodology provides valuable insights that could be applied to the resolution of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid.

Another important approach involves the enzymatic resolution of (±)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide using Arthrobacter sp. S-2 amidase, which yields (S)-acid with high purity. This method takes advantage of the stereoselective hydrolysis of the amide group, leading to the formation of optically pure products.

The mechanism of enzymatic kinetic resolution typically involves the following steps:

- The enzyme selectively binds to one enantiomer of the racemic substrate

- The enzyme catalyzes a reaction (e.g., hydrolysis, esterification) on the bound enantiomer

- The reaction products are separated from the unreacted enantiomer

- The unreacted enantiomer can be racemized and recycled to improve overall yield

This approach offers several advantages, including:

- High stereoselectivity

- Mild reaction conditions

- Environmentally friendly processes

- Potential for large-scale applications

However, the theoretical maximum yield of enzymatic kinetic resolution is limited to 50% unless a dynamic kinetic resolution (DKR) process is employed, which combines kinetic resolution with in situ racemization of the unreacted enantiomer.

The construction of fluorinated quaternary carbon centers, such as the C2 position in 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid, involves intricate reaction pathways that balance steric demands, electronic effects, and stereochemical fidelity. Below, we analyze three critical aspects of these mechanisms.

Radical Trifluoromethylation Pathways in Carboxylic Acid Frameworks

Radical-mediated trifluoromethylation has emerged as a powerful strategy for introducing CF₃ groups into carboxylic acid derivatives. A seminal study demonstrated the decarboxylative trifluoromethylation of aliphatic carboxylic acids using a dual photoredox/copper catalytic system [1]. This method leverages the single-electron oxidation of carboxylates to generate carbon-centered radicals, which subsequently undergo trifluoromethylation via copper-mediated cross-coupling. For 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid, such a pathway could involve the decarboxylation of a β,β-dimethylmalonic acid precursor to form a secondary radical intermediate, followed by CF₃ transfer from a Cu(III)-CF₃ species [1].

Key to this process is the stabilization of the transient radical intermediate by the adjacent methyl and hydroxyl groups. Computational studies suggest that the electron-withdrawing trifluoromethyl group polarizes the radical site, accelerating its trapping by the copper catalyst [5]. Recent work has also highlighted the role of hydrogen atom transfer (HAT) agents, such as dimethyl sulfoxide (DMSO), in mediating the generation of carbon-centered radicals from redox-active esters [3]. For instance, the photochemical activation of α-trifluoromethylated redox-active esters in DMSO enables the formation of α-hydroxy-α-trifluoroethyl radicals, which could serve as intermediates in analogous syntheses [3].

A critical challenge in these pathways is minimizing undesired β-scission or over-reduction of the radical species. Kinetic studies of related systems reveal that the trifluoromethyl group’s strong inductive effects suppress β-hydrogen elimination, favoring productive cross-coupling [1] [3]. This electronic stabilization is particularly advantageous in the synthesis of sterically congested quaternary centers, where traditional ionic mechanisms often falter.

Stereochemical Control in Nucleophilic Addition-Elimination Reactions

The stereoselective construction of the C2 hydroxyl group in 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid requires precise control over nucleophilic addition to a prochiral ketone intermediate. Asymmetric catalysis using chiral organocatalysts or transition metal complexes has proven effective for this purpose. For example, recent advances in the Mannich reaction of fluorinated ketones with imines demonstrate that thiourea-based catalysts can induce high enantioselectivity by stabilizing developing charges through dual hydrogen-bonding interactions [2].

In the context of the target compound, a proposed route involves the asymmetric addition of water or a hydroxyl equivalent to a 3,3,3-trifluoro-2-methylpropanoic acid-derived ketone. Enzymatic approaches using lactate dehydrogenases (LDHs) have also shown promise for synthesizing analogous α-hydroxy-α-trifluoromethyl carboxylic acids [4]. Molecular docking simulations of LDHs reveal that the trifluoromethyl group’s hydrophobicity and size direct substrate orientation within the enzyme’s active site, ensuring selective hydride transfer to the re face of the ketone [4]. This results in the preferential formation of the (R)-enantiomer, as observed in the enzymatic synthesis of 3,3,3-trifluoro-2-hydroxypropanoic acid [4].

Transition metal catalysis offers complementary stereochemical control. Copper(II)-bisoxazoline complexes, for instance, facilitate the enantioselective hydroxylation of α-trifluoromethyl ketones via a radical-polar crossover mechanism. Here, the chiral ligand dictates the trajectory of hydroxyl radical addition, with the trifluoromethyl group’s conformational rigidity minimizing epimerization post-addition [2].

Computational Modeling of Transition States in Chirality Transfer

Density functional theory (DFT) calculations have elucidated the transition states governing chirality transfer during the synthesis of fluorinated quaternary carbons. For the Co₂(CO)₈-mediated Pauson–Khand reaction of fluorinated enynes, computational studies reveal that fluorination at the alkene terminus raises the activation energy for alkene insertion by 4.2 kcal/mol compared to non-fluorinated analogs [5]. This destabilization arises from unfavorable electrostatic interactions between the electron-deficient CF₃ group and the cobalt catalyst’s electron-rich metal center [5].

In the context of 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid, analogous modeling of the hydroxylation step predicts a chair-like transition state where the trifluoromethyl group occupies an equatorial position to minimize steric clash with the catalyst. Natural bond orbital (NBO) analysis further indicates that hyperconjugative interactions between the CF₃ group’s σ*(C–F) orbitals and the incipient hydroxyl group’s lone pairs stabilize the transition state by 3.8 kcal/mol [5].

Molecular dynamics simulations of enzymatic systems provide additional insights. For lactate dehydrogenase-catalyzed reductions, the trifluoromethyl group’s rotational barrier (≈5.7 kcal/mol) restricts conformational flexibility, ensuring optimal alignment for stereoselective hydride transfer [4]. These findings underscore the synergy between steric bulk and electronic effects in dictating stereochemical outcomes.

Palladium catalysis represents one of the most versatile approaches for the selective activation of carbon-fluorine bonds in 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid derivatives. The unique electronic properties of the trifluoromethyl group, combined with the presence of the adjacent hydroxyl functionality, create distinctive opportunities for regioselective transformations through palladium-mediated processes [1] [2] [3].

Mechanistic Foundations

The activation of carbon-fluorine bonds by palladium complexes proceeds through several well-established pathways, each offering distinct advantages for synthetic applications. The primary mechanisms involve oxidative addition, concerted metalation-deprotonation (CMD), and β-fluoride elimination processes [1] [4]. In the case of 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid, the electron-withdrawing nature of the trifluoromethyl group significantly influences the activation barriers and regioselectivity patterns.

Stoichiometric studies have revealed that palladium(II) complexes can undergo oxidative addition with trifluoromethyl substrates to form isolable palladium(IV) intermediates [3]. These high-oxidation-state intermediates are crucial for subsequent functionalization reactions, as they provide a platform for reductive elimination processes that forge new carbon-carbon and carbon-heteroatom bonds [5] [6].

Catalytic System Performance

The efficiency of palladium-catalyzed carbon-fluorine bond activation is highly dependent on the choice of ligands, reaction conditions, and substrate electronic properties. Table 1 summarizes the key performance parameters for various palladium-based catalytic systems applied to trifluoromethyl compounds.

Recent advances in palladium catalysis have demonstrated remarkable selectivity for carbon-fluorine bond activation over other potentially reactive sites. For instance, the combination of tetrakis(triphenylphosphine)palladium(0) with XantPhos ligands enables room-temperature defluorinative multicomponent reactions with yields ranging from 55-88% [7]. This system exhibits exceptional regioselectivity, preferentially activating the carbon-fluorine bond in the presence of other functional groups.

Substrate Scope and Limitations

The substrate scope for palladium-mediated carbon-fluorine bond activation encompasses a wide range of fluorinated aromatic and aliphatic compounds. Trifluoromethylarenes represent particularly attractive substrates due to their commercial availability and the synthetic utility of the resulting difluoromethyl products [8] [9]. The presence of electron-withdrawing groups, such as the carboxylic acid functionality in 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid, generally enhances the reactivity toward palladium-catalyzed transformations.

However, several limitations must be considered. The high bond dissociation energy of carbon-fluorine bonds (approximately 481 kJ/mol for aryl-CF3 bonds) necessitates elevated temperatures or highly reducing conditions [7]. Additionally, the potential for β-fluoride elimination can lead to defluorination products, which may or may not be desired depending on the synthetic objective [8].

Synthetic Applications

Palladium-catalyzed defluorinative functionalization reactions have found extensive applications in the synthesis of pharmaceutically relevant compounds. The stereoselective defluorination arylation of gem-difluorinated cyclopropanes represents one notable example, where palladium catalysis enables the formation of complex molecular architectures with high stereochemical control [6] [9].

The development of continuous-flow protocols has further enhanced the practical utility of these transformations. Flow chemistry approaches offer improved heat and mass transfer, enabling more efficient carbon-fluorine bond activation under milder conditions [1]. These methodologies are particularly valuable for the large-scale synthesis of fluorinated building blocks required for pharmaceutical development.

Photoredox Catalysis in Defluorinative Functionalization

Photoredox catalysis has emerged as a powerful and complementary approach to thermal methods for the activation of carbon-fluorine bonds in fluorinated compounds. The unique ability of photoredox catalysts to generate highly reducing or oxidizing species under mild conditions makes them particularly well-suited for the challenging task of carbon-fluorine bond cleavage [10] [11] [12].

Fundamental Principles

The mechanism of photoredox-catalyzed carbon-fluorine bond activation typically involves single-electron transfer (SET) processes that generate radical intermediates [10] [13]. Upon photoexcitation, the photocatalyst reaches an excited state with altered redox properties, enabling electron transfer to or from the fluorinated substrate. This process is particularly effective for trifluoromethyl compounds, where the electron-withdrawing nature of the fluorine atoms facilitates single-electron reduction [14] [7].

The reductive quenching cycle represents the most common mechanistic pathway for trifluoromethyl compound activation. In this process, the excited photocatalyst donates an electron to the substrate, generating a radical anion intermediate that subsequently undergoes fluoride elimination to produce the desired difluoromethyl radical [10] [15]. This radical can then be trapped by various coupling partners to yield functionalized products.

Photocatalyst Selection and Optimization

The choice of photocatalyst is crucial for achieving efficient carbon-fluorine bond activation. Table 2 summarizes the performance characteristics of various photoredox catalysts for defluorinative functionalization reactions.

Ruthenium-based photocatalysts, particularly tris(2,2'-bipyridyl)ruthenium(II) chloride, have shown exceptional performance in trifluoromethylation reactions [14]. These catalysts exhibit strong reducing power in their excited states (E*ox = -1.33 V vs. SCE), making them capable of reducing even challenging substrates such as trifluoromethyl iodide [14].

Iridium complexes offer complementary reactivity profiles, with many exhibiting both strong oxidizing and reducing capabilities depending on the quenching mechanism employed [14]. The complex [Ir{dF(CF3)ppy}2(dtbpy)]PF6 has proven particularly effective for continuous-flow trifluoromethylation reactions, achieving yields of 55-88% under mild conditions [14].

Organic Photoredox Catalysts

The development of metal-free organic photoredox catalysts has opened new possibilities for sustainable carbon-fluorine bond activation. These catalysts offer several advantages, including lower cost, reduced environmental impact, and unique reactivity profiles [13] [16].

Mesoporous graphitic carbon nitride (mpg-CN) represents a notable example of heterogeneous organic photocatalysis for carbon-fluorine bond activation [14]. This material exhibits sufficient reducing power to activate trifluoromethylsulfonyl chloride under visible light irradiation, generating trifluoromethyl radicals that can be trapped by various nucleophiles [14].

The o-phosphinophenolate system developed for trifluoromethyl group activation demonstrates the potential for earth-abundant alternatives to precious metal catalysts [10]. This system operates through a relay mechanism with thiol hydrogen atom transfer catalysts, enabling selective defluoroalkylation and hydrodefluorination under mild conditions [10].

Mechanistic Insights and Selectivity

The selectivity of photoredox-catalyzed carbon-fluorine bond activation is governed by several factors, including the reduction potential of the substrate, the lifetime of radical intermediates, and the kinetics of competing reactions [11] [12]. Computational studies have provided valuable insights into these processes, revealing that the selectivity for mono-defluorination over exhaustive defluorination depends on the relative stability of the intermediate radical species [12].

The role of solvent in controlling selectivity has been particularly well-studied for trifluoromethyl ketone substrates. The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvent has been shown to promote selective single carbon-fluorine bond cleavage through hydrogen bonding interactions that stabilize the radical anion intermediate [12].

Substrate Scope and Synthetic Applications

Photoredox catalysis has enabled the functionalization of a remarkably diverse range of fluorinated substrates. Trifluoromethylarenes, which are challenging substrates for thermal methods, undergo efficient defluorinative coupling under photoredox conditions [7] [10]. The methodology has been successfully applied to late-stage functionalization of complex molecules, including pharmaceuticals and natural products [7].

The development of enantioselective photoredox protocols represents a significant advancement in the field. Chiral-at-metal iridium complexes and asymmetric dual catalysis approaches have enabled the synthesis of enantioenriched difluoromethyl compounds with excellent selectivity [7]. These methods are particularly valuable for the synthesis of fluorinated pharmaceuticals, where stereochemical control is often crucial for biological activity.

Enzyme-Substrate Recognition Patterns in Acyltransferase Systems

The recognition and processing of fluorinated substrates by acyltransferase enzymes represents a fascinating intersection of biochemistry and fluorine chemistry. These enzyme systems have evolved sophisticated mechanisms for discriminating between fluorinated and non-fluorinated substrates, often exhibiting remarkable selectivity that exceeds that of synthetic catalysts [17] [18] [19].

Structural Determinants of Substrate Recognition

The molecular recognition of fluorinated substrates by acyltransferases is governed by a complex interplay of electrostatic, hydrophobic, and hydrogen bonding interactions. The unique properties of fluorine, including its high electronegativity and small size, create distinctive binding modes that can be exploited for substrate selectivity [17] [19].

The fluoroacetyl-CoA thioesterase (FlK) from Streptomyces cattleya represents the most extensively studied example of fluorine-selective enzymatic catalysis [18] [19]. This enzyme exhibits an extraordinary 10⁶-fold selectivity for fluoroacetyl-CoA over the structurally similar acetyl-CoA, demonstrating the potential for achieving ultra-high selectivity in biological systems [18].

Catalytic Mechanisms and Kinetic Parameters

The catalytic mechanism of fluorinated substrate processing by acyltransferases often involves unique pathways that are not accessible to non-fluorinated substrates. Table 3 summarizes the key kinetic parameters and recognition mechanisms for various enzyme-substrate pairs.

The FlK enzyme achieves its remarkable selectivity through a novel Cα-deprotonation pathway that is only accessible to fluorinated substrates [18]. This mechanism involves the formation of a putative ketene intermediate, which is stabilized by the electron-withdrawing fluorine substituent. The activation of this alternative pathway allows the enzyme to discriminate between substrates that differ by only a single fluorine atom [18].

Enzyme Engineering and Optimization

The development of engineered enzymes for fluorinated substrate processing has opened new possibilities for biocatalytic applications. Recent advances in protein engineering have enabled the creation of variants with enhanced activity and altered substrate specificity [20] [21].

Flavin-dependent enzymes have shown particular promise for stereoselective trifluoromethylation reactions. The engineering of old yellow enzyme (OYE) variants has yielded catalysts capable of performing enantioselective hydrotrifluoromethylation with ee values up to 98% [20]. These systems operate through ground-state electron transfer mechanisms, eliminating the need for light activation while maintaining high selectivity.

Substrate Scope and Synthetic Applications

The substrate scope of acyltransferase systems for fluorinated compound processing has expanded significantly through enzyme engineering efforts. Beyond the natural substrate fluoroacetyl-CoA, engineered variants have demonstrated activity toward trifluoromethyl ketones, fluorinated aromatic compounds, and complex pharmaceutical intermediates [20] [21].

The application of acyltransferase systems to industrial-scale synthesis presents both opportunities and challenges. While these systems offer unparalleled selectivity and operate under mild conditions, issues related to enzyme stability, cofactor regeneration, and product inhibition must be addressed for practical implementation [20].

Mechanistic Insights from Computational Studies

Computational modeling has provided valuable insights into the molecular basis of enzyme-substrate recognition and catalysis. Quantum mechanics/molecular mechanics (QM/MM) calculations have revealed the importance of specific active site residues in controlling substrate binding and catalytic efficiency [22].

The role of conformational dynamics in substrate recognition has been particularly well-studied for fluorinated substrates. The flexibility of the enzyme active site allows for induced-fit binding modes that accommodate the unique steric and electronic properties of fluorinated molecules [19]. This adaptive recognition mechanism is crucial for achieving the high selectivity observed in natural systems.

Bioengineering Applications

The principles derived from natural acyltransferase systems have inspired the development of artificial biocatalysts for fluorinated substrate processing. The design of protein scaffolds that incorporate fluorine-specific binding sites represents a promising approach for creating tailored catalysts [20].

The integration of acyltransferase systems with other biocatalytic processes has enabled the development of cascade reactions for complex molecule synthesis. These multi-step biocatalytic processes offer advantages in terms of atom economy and environmental sustainability compared to traditional synthetic approaches [20].

XLogP3

GHS Hazard Statements

H290 (16.67%): May be corrosive to metals [Warning Corrosive to Metals];

H314 (83.33%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (16.67%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (33.33%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (16.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant